Cas no 564443-27-2 (6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
![6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/564443-27-2x500.png)
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde
- 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-carbaldehyde
- 6-(Trifluoromethyl)imidazo-[2,1-b]thiazole-5-carbaldehyde
- LogP
- 6-trifluoromethyl-imidazo[2,1-b]thiazole-5-carbaldehyde
- UZNYVYBQRNSEGZ-UHFFFAOYSA-N
- ST2418873
- Z4890
- DS-1967
- AKOS016842529
- DTXSID70396048
- DB-350220
- N13195
- SCHEMBL1398900
- 564443-27-2
- 6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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- MDL: MFCD05179682
- インチ: 1S/C7H3F3N2OS/c8-7(9,10)5-4(3-13)12-1-2-14-6(12)11-5/h1-3H
- InChIKey: UZNYVYBQRNSEGZ-UHFFFAOYSA-N
- SMILES: S1C([H])=C([H])N2C1=NC(C(F)(F)F)=C2C([H])=O
計算された属性
- 精确分子量: 219.99189
- 同位素质量: 219.99181838g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 248
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.6
- XLogP3: 2.6
じっけんとくせい
- PSA: 34.37
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T900325-50mg |
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde |
564443-27-2 | 50mg |
$ 160.00 | 2022-06-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1366-1G |
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
564443-27-2 | 95% | 1g |
¥ 1,300.00 | 2023-04-13 | |
Chemenu | CM125706-5g |
6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde |
564443-27-2 | 95+% | 5g |
$2139 | 2021-08-05 | |
Chemenu | CM125706-250mg |
6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde |
564443-27-2 | 95+% | 250mg |
$178 | 2021-08-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T90660-100mg |
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde |
564443-27-2 | 98% | 100mg |
¥273.0 | 2023-09-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HG198-250mg |
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
564443-27-2 | 98% | 250mg |
1023CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HG198-100mg |
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
564443-27-2 | 98% | 100mg |
470CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HG198-1g |
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
564443-27-2 | 98% | 1g |
3225CNY | 2021-05-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1366-25g |
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
564443-27-2 | 95% | 25g |
¥18783.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1366-10g |
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
564443-27-2 | 95% | 10g |
¥8165.0 | 2024-04-18 |
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehydeに関する追加情報
6-(Trifluoromethyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde: A Comprehensive Overview
The compound 6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS No. 564443-27-2) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of imidazothiazoles, which are heterocyclic aromatic compounds known for their unique electronic properties and versatile applications. The presence of a trifluoromethyl group at the 6-position and a carbaldehyde group at the 5-position imparts distinct chemical reactivity and functional versatility to this molecule.
Recent studies have highlighted the importance of imidazo[2,1-b][1,3]thiazole derivatives in drug discovery and material synthesis. The trifluoromethyl substituent is particularly valuable due to its electron-withdrawing nature, which enhances the stability and reactivity of the molecule. This property makes 6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde an attractive candidate for applications in medicinal chemistry, where it can serve as a building block for designing bioactive compounds with improved pharmacokinetic profiles.
In terms of synthesis, the preparation of 6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Researchers have explored various methodologies to optimize the yield and purity of this compound. For instance, recent advancements in catalytic systems have enabled more efficient formation of the imidazothiazole ring system, paving the way for large-scale production.
The carbaldehyde group in this compound plays a crucial role in its reactivity and functionality. It can participate in various condensation reactions, such as the formation of Schiff bases or enamine derivatives, which are widely used in organic synthesis. Moreover, the aldehyde group can be readily modified to introduce additional functional groups, further expanding the scope of applications for this compound.
From an application standpoint, 6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has shown promise in the development of advanced materials. Its aromaticity and heteroatom content make it suitable for use in organic electronics and optoelectronic devices. Recent research has demonstrated its potential as a component in light-emitting diodes (LEDs) and photovoltaic cells due to its favorable electronic properties.
In addition to its chemical applications, this compound has also garnered attention in biological studies. Its ability to interact with specific biomolecules makes it a valuable tool in drug design and bioassays. For example, studies have explored its potential as an inhibitor of certain enzymes or receptors involved in disease pathways.
The unique combination of structural features in 6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde positions it as a versatile platform for innovation across multiple disciplines. As researchers continue to uncover its properties and applications, this compound is expected to play an increasingly important role in both academic research and industrial development.
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